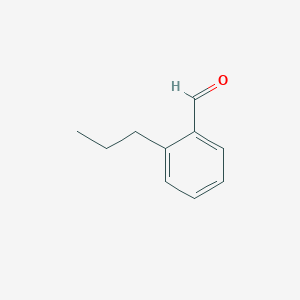
4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-: is a chemical compound with the molecular formula C10H12ClNO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of a chloro group at the 5th position, a methoxypropyl group at the 2nd position, and a carbaldehyde group at the 4th position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloropyridine-4-carbaldehyde.
Alkylation: The 5-chloropyridine-4-carbaldehyde undergoes alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 3-methoxypropyl group at the 2nd position.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Amine in ethanol at reflux temperature.
Major Products Formed:
Oxidation: 5-Chloro-2-(3-methoxypropyl)pyridine-4-carboxylic acid.
Reduction: 5-Chloro-2-(3-methoxypropyl)pyridine-4-methanol.
Substitution: 5-Amino-2-(3-methoxypropyl)pyridine-4-carbaldehyde.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
Agrochemicals: Employed in the synthesis of agrochemicals such as herbicides and insecticides.
Material Science: Used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxypropyl groups can influence its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
類似化合物との比較
- 5-Chloro-2-methylpyridine-4-carbaldehyde
- 2-(3-Methoxypropyl)pyridine-4-carbaldehyde
- 5-Chloro-2-(2-methoxyethyl)pyridine-4-carbaldehyde
Comparison:
- Structural Differences: The presence of different substituents at the 2nd position (e.g., methyl, methoxyethyl) can significantly alter the chemical and physical properties of the compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents. For example, the methoxypropyl group in 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- may enhance its solubility and reactivity compared to a methyl group.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.
特性
CAS番号 |
921630-17-3 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
5-chloro-2-(3-methoxypropyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO2/c1-14-4-2-3-9-5-8(7-13)10(11)6-12-9/h5-7H,2-4H2,1H3 |
InChIキー |
IMWANAFPOIDMHU-UHFFFAOYSA-N |
正規SMILES |
COCCCC1=CC(=C(C=N1)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propane, 2-[(2-chloroethyl)sulfonyl]-2-methyl-](/img/structure/B8745887.png)

![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B8745907.png)


![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)

![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)




![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)

